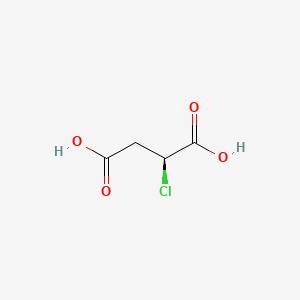

(S)-Chlorosuccinic acid

Description

BenchChem offers high-quality (S)-Chlorosuccinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Chlorosuccinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-chlorobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGKXSHUKXMDRW-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032152 | |

| Record name | (S)-Chlorosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4198-33-8 | |

| Record name | (2S)-2-Chlorobutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4198-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorosuccinic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004198338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Chlorosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-chlorosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROSUCCINIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23232NSUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (S)-Chlorosuccinic Acid from S-(+)-Aspartic Acid: An In-depth Technical Guide

This guide provides a comprehensive technical overview for the stereospecific synthesis of (S)-Chlorosuccinic acid, a valuable chiral building block in pharmaceutical and chemical industries. Leveraging the readily available and optically pure S-(+)-aspartic acid as the starting material, this process offers a reliable route to a key synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol but also insights into the reaction mechanism, safety considerations, and analytical characterization.

Introduction: The Significance of (S)-Chlorosuccinic Acid

(S)-Chlorosuccinic acid is a chiral molecule of significant interest in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a reactive alkyl chloride moiety, combined with its defined stereochemistry, makes it a versatile precursor for the synthesis of more complex chiral molecules. Historically, the interconversion of enantiomeric malic acids through chlorosuccinic acid intermediates was a landmark in the early understanding of nucleophilic substitution reactions and stereochemistry, as demonstrated by Paul Walden in 1896.[1][2] Today, its applications extend to the synthesis of enzyme inhibitors, chiral ligands, and various pharmaceutical intermediates where precise stereochemical control is paramount.

The synthesis described herein follows a well-established pathway involving the diazotization of the primary amine of S-(+)-aspartic acid. This method is favored for its stereospecificity, ensuring the retention of the chiral center's configuration from the starting material to the product.

Reaction Mechanism: A Stereospecific Transformation

The conversion of S-(+)-aspartic acid to (S)-Chlorosuccinic acid is a classic example of a diazotization reaction followed by nucleophilic substitution, with the reaction proceeding with retention of configuration. The key steps are outlined below:

-

In Situ Formation of Nitrous Acid: In an acidic medium, typically hydrochloric acid, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂).

-

Formation of the Nitrosonium Ion: Nitrous acid is then protonated by the strong acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[3][4]

-

Diazotization of the Amino Group: The primary amino group of S-(+)-aspartic acid acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of water results in the formation of a diazonium salt intermediate.[3][][6]

-

Nucleophilic Substitution: The diazonium group (-N₂⁺) is an excellent leaving group. It departs as nitrogen gas (N₂), leading to the formation of a transient carbocation at the chiral center. The chloride ion (Cl⁻) from the hydrochloric acid then acts as a nucleophile, attacking the carbocation to yield (S)-Chlorosuccinic acid. The reaction is considered stereospecific, proceeding with overall retention of configuration.[7][8]

The overall transformation can be visualized as follows:

Caption: Reaction pathway for the synthesis of (S)-Chlorosuccinic acid.

Experimental Protocol

This protocol is based on established and optimized procedures for the synthesis of (S)-Chlorosuccinic acid, with a focus on yield and purity.[9][10]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| S-(+)-Aspartic Acid | C₄H₇NO₄ | 133.10 | ≥98% |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥97% |

| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) |

| Sodium Chloride | NaCl | 58.44 | ≥99% |

| Demineralized Water | H₂O | 18.02 | - |

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. The flask should be placed in a cooling bath (e.g., ice-salt or a cryocooler).

-

Preparation of the Aspartic Acid Slurry: To the flask, add S-(+)-aspartic acid (e.g., 200 g, 1.50 mol), sodium chloride (e.g., 40 g, 0.68 mol), demineralized water (e.g., 200 mL), and concentrated hydrochloric acid (37%, e.g., 440 mL, 5.32 mol).[9] Stir the mixture vigorously to form a slurry.

-

Cooling: Cool the slurry to -5 °C using the cooling bath. It is crucial to maintain this temperature during the addition of sodium nitrite.

-

Addition of Sodium Nitrite: Slowly add solid sodium nitrite (e.g., 184 g, 2.66 mol) in small portions over a period of approximately 2 hours.[9][10] Maintain the reaction temperature at -5 °C. The addition is exothermic, and careful control of the addition rate is necessary to prevent a temperature rise, which can lead to the formation of byproducts. A nitrogen blanket can be used to maintain an inert atmosphere.[9]

-

Reaction Progression: After the addition of sodium nitrite is complete, continue stirring the mixture at -5 °C for 2.5 hours.[10]

-

Temperature Adjustment: Gradually raise the temperature to 0 °C over 1 hour and hold it at this temperature for another hour.[10]

-

Product Precipitation: Cool the reaction mixture to -15 °C and hold it at this temperature for 1.5 hours to induce the precipitation of (S)-Chlorosuccinic acid.[9][10]

-

Isolation of the Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of ice-cold water (e.g., 80 mL) to remove residual salts and impurities.[10]

-

Drying: Dry the crude product under vacuum at 40 °C. The crude product may contain 15-20% sodium chloride.[9][10] A typical yield of 100% pure S-(-)-chlorosuccinic acid is in the range of 80-87%.[9][10]

Characterization and Analysis

Physical Properties

| Property | Value |

| IUPAC Name | (2S)-2-chlorobutanedioic acid[11] |

| Molecular Formula | C₄H₅ClO₄[12] |

| Molecular Weight | 152.53 g/mol [12][13] |

| Appearance | White crystalline solid |

| Melting Point | 180-182 °C (recrystallized)[10] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key information for structural confirmation. The expected signals for (S)-Chlorosuccinic acid would include a doublet of doublets for the proton on the chiral carbon, and two distinct signals for the diastereotopic protons of the adjacent methylene group. The carboxylic acid protons will appear as broad singlets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should show four distinct signals corresponding to the two carboxylic acid carbons, the chiral carbon bearing the chlorine atom, and the methylene carbon.

Safety and Handling

(S)-Chlorosuccinic acid is a corrosive substance that can cause severe skin burns and eye damage.[13][14][15][16] It is imperative to handle this chemical with appropriate personal protective equipment (PPE).

GHS Hazard Information

-

Pictogram: Corrosive

-

Signal Word: Danger

-

Hazard Statements: H314: Causes severe skin burns and eye damage.[13][14][15]

Precautionary Measures

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[15][16]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[14][15]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[14][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15][16]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14][16]

-

-

Storage: Store in a cool, dry, and well-ventilated area, locked up.[14][16]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[14][16]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Temperature too high during nitrite addition; Insufficient cooling during precipitation. | Ensure slow and controlled addition of sodium nitrite while maintaining the temperature at -5 °C. Allow for sufficient time at -15 °C for complete precipitation. |

| Product Contamination | Inadequate washing; Co-precipitation of salts. | Wash the filter cake thoroughly with ice-cold water. For higher purity, recrystallization from water can be performed.[10] |

| Formation of Byproducts | Temperature fluctuations; Incorrect stoichiometry. | Maintain strict temperature control throughout the reaction. Ensure accurate measurement of all reagents. |

Conclusion

The synthesis of (S)-Chlorosuccinic acid from S-(+)-aspartic acid via diazotization is a robust and reliable method for producing this valuable chiral intermediate. By carefully controlling the reaction parameters, particularly temperature, a high yield of the desired product can be achieved with excellent stereochemical fidelity. Adherence to strict safety protocols is essential when handling the corrosive product. This guide provides the necessary technical details and insights to enable researchers and professionals to successfully and safely perform this important chemical transformation.

References

- Process for preparing S-(-)-chlorosuccinic acid.

-

Chlorosuccinic acid | C4H5ClO4 | CID 27655. PubChem. [Link]

-

SAFETY DATA SHEET - Chlorosuccinic acid. Chem Service. [Link]

-

Process for preparing S-(-)-chlorosuccinic acid. European Patent Office. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

DL-Aspartic acid. Organic Syntheses. [Link]

-

Chlorosuccinic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

-

11.1 The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. [Link]

-

Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [Link]

-

9.2.6: Consequences of Inversion in SN2 Reactions. Chemistry LibreTexts. [Link]

-

Diazotization Reaction Mechanism. BYJU'S. [Link]

-

Diazotization reaction mechanism. YouTube. [Link]

-

Aspartic acid. Wikipedia. [Link]

-

Kinetics and Mechanism of Diazotization. ResearchGate. [Link]

-

(S)-Chlorosuccinic acid | C4H5ClO4 | CID 9793861. PubChem. [Link]

Sources

- 1. 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. youtube.com [youtube.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]

- 9. EP1468979A1 - Process for preparing S-(-)-chlorosuccinic acid - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. (S)-Chlorosuccinic acid | C4H5ClO4 | CID 9793861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. Chlorosuccinic acid | C4H5ClO4 | CID 27655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. cdn.chemservice.com [cdn.chemservice.com]

A Guide to the Stereospecific Conversion of S-Aspartic Acid to S-Chlorosuccinic Acid: Mechanism and Protocol

Abstract

This technical guide provides a comprehensive overview of the synthetic conversion of S-(+)-aspartic acid to S-(-)-chlorosuccinic acid, a valuable chiral intermediate in pharmaceutical and chemical industries. We will delve into the nuanced reaction mechanism, highlighting the critical diazotization step and the stereochemical outcome governed by a double-inversion pathway. A detailed, field-proven experimental protocol is presented, emphasizing the rationale behind each procedural step to ensure reproducibility and high yield. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important transformation.

Introduction: The Significance of Chiral Intermediates

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. S-(-)-chlorosuccinic acid is a key chiral building block, yet its commercial availability can be limited, making in-house synthesis an economically viable strategy.[1][2] The conversion from the readily available, proteinogenic amino acid S-(+)-aspartic acid offers a direct and efficient route to this valuable intermediate.[3][4] Understanding the intricacies of this synthesis is crucial for its successful implementation and optimization.

The Core Transformation: A Mechanistic Deep Dive

The conversion of the primary amino group of S-aspartic acid into a chlorine atom is achieved through a diazotization reaction followed by nucleophilic substitution. The overall reaction is performed in an aqueous hydrochloric acid medium using sodium nitrite as the diazotizing agent.[1][2]

In-Situ Generation of the Reactive Species: Nitrous Acid

The process begins with the reaction between sodium nitrite (NaNO₂) and an excess of hydrochloric acid (HCl) to generate nitrous acid (HNO₂) in situ.[5][6][7] Performing this generation at low temperatures (typically 0-5 °C) is critical, as nitrous acid is unstable.

Reaction: NaNO₂ + HCl → HNO₂ + NaCl

The excess HCl serves a dual purpose: it ensures the complete conversion of sodium nitrite to nitrous acid and maintains a low pH, which suppresses the formation of N₂O₃ and prevents unwanted side reactions, such as the coupling of the diazonium salt with unreacted aniline.[8]

Formation of the Diazonium Salt

The generated nitrous acid is protonated by the strong acid medium and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[9] The lone pair of electrons on the nitrogen atom of the amino group of S-aspartic acid then attacks the nitrosonium ion. Following a series of proton transfers and a final elimination of water, the aliphatic diazonium salt is formed.[5][10] This entire sequence is known as diazotization.[6][7]

Aliphatic diazonium salts are notoriously unstable, readily losing dinitrogen gas (N₂)—one of the best leaving groups in organic chemistry—to form a carbocation.[5] It is this instability that drives the subsequent substitution reaction.

The Stereochemical Question: A Double Inversion Mechanism

A standard SN2 reaction at a chiral center results in an inversion of stereochemistry, known as a Walden inversion.[11] Conversely, an SN1 reaction proceeding through a planar carbocation would lead to a racemic mixture. However, the conversion of S-(+)-aspartic acid to S-(-)-chlorosuccinic acid proceeds with an overall retention of configuration . This critical observation points to a more sophisticated mechanism than a simple, one-step substitution.

The accepted mechanism involves a double inversion pathway mediated by an α-lactone intermediate.[12] This is a classic example of neighboring group participation, where one of the molecule's own carboxyl groups acts as an internal nucleophile.

-

Step 1: Intramolecular Attack and First Inversion. The carboxyl group adjacent to the diazonium salt acts as a nucleophile, attacking the carbon atom from the backside as the N₂ molecule departs. This intramolecular SN2 reaction forms a highly strained, transient α-lactone intermediate and results in the inversion of the stereocenter.[12]

-

Step 2: Nucleophilic Opening and Second Inversion. The chloride ion (Cl⁻), present in high concentration from the HCl, then acts as an external nucleophile. It attacks the electrophilic carbon of the α-lactone, again in an SN2 fashion. This attack opens the lactone ring and causes a second inversion of the stereocenter.[12]

The net result of these two sequential inversions is the overall retention of the original stereochemistry.

Conclusion: A Self-Validating System

The described protocol represents a self-validating system. The low-temperature conditions are essential for the stability of the key diazonium intermediate, while the use of excess acid and sodium chloride maximizes the yield of the desired chloro-derivative over the potential hydroxy- (malic acid) byproduct. The final precipitation step serves as both an isolation and a purification method, leveraging the product's specific solubility properties. By understanding the underlying mechanistic principles—particularly the stereochemistry-defining double inversion—researchers can troubleshoot and adapt this synthesis with confidence, ensuring the reliable production of this important chiral building block.

References

- Title: Process for preparing S-(-)

- Title: Process for preparing R-(-)-carnitin from S-(-)

-

Title: Walden inversion Source: Wikipedia URL: [Link]

-

Title: In the diazotization of arylamines with sodium nitrite and hydrochloric acid, an excess of hydro... Source: YouTube URL: [Link]

-

Title: Aspartic acid Source: Wikipedia URL: [Link]

-

Title: What is the mechanism of Sodium nitrite? Source: Patsnap Synapse URL: [Link]

-

Title: Haloalkanes and Haloarenes Source: Samagra URL: [Link]

-

Title: Aspartic-acid synthesis in C3 plants Source: PubMed URL: [Link]

-

Title: Prebiotic Synthesis of Aspartate Using Life's Metabolism as a Guide Source: PMC - National Institutes of Health URL: [Link]

-

Title: DL-Aspartic acid Source: Organic Syntheses Procedure URL: [Link]

-

Title: Draw the Mechanism for Diazotization starting with NaNO2 and HCl Source: YouTube URL: [Link]

-

Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL: [Link]

-

Title: Diazotization reaction: Mechanism and Uses Source: Online Chemistry notes URL: [Link]

-

Title: (+-)-Aspartic Acid | C4H7NO4 Source: PubChem - NIH URL: [Link]

-

Title: Applications of Sodium Nitrite in Organic Synthesis Source: ResearchGate URL: [Link]

-

Title: Diazotisation Source: Organic Chemistry Portal URL: [Link]

-

Title: SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi Source: Master Organic Chemistry URL: [Link]

-

Title: Sodium Nitrite Source: Organic Chemistry Portal URL: [Link]

-

Title: Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase Source: NIH URL: [Link]

-

Title: 7.3: The Discovery of Nucleophilic Substitution Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Process for preparing S-(-)-chlorosuccinic acid Source: European Patent Office - EP 1468979 A1 URL: [Link]

-

Title: Diazotization Source: YouTube URL: [Link]

-

Title: 11.1 The Discovery of Nucleophilic Substitution Reactions Source: NC State University Libraries URL: [Link]

-

Title: The reaction of Alkyl Halides with sodium nitrite in DMF Source: Chemistry Stack Exchange URL: [Link]

-

Title: Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids Source: PMC - NIH URL: [Link]

Sources

- 1. EP1468979A1 - Process for preparing S-(-)-chlorosuccinic acid - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Aspartic acid - Wikipedia [en.wikipedia.org]

- 4. (+-)-Aspartic Acid | C4H7NO4 | CID 424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. One moment, please... [chemicalnote.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Walden inversion - Wikipedia [en.wikipedia.org]

- 12. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties of (S)-2-chlorosuccinic acid

An In-Depth Technical Guide to the Chemical Properties of (S)-2-Chlorosuccinic Acid

Executive Summary

(S)-2-Chlorosuccinic acid is a chiral dicarboxylic acid that serves as a pivotal intermediate and building block in modern organic chemistry and drug development. Its unique stereochemistry, combined with the reactivity conferred by the chloro- and carboxyl functional groups, makes it a versatile tool for creating enantiomerically pure compounds. This guide provides a comprehensive overview of its core chemical properties, from its fundamental structure and physicochemical characteristics to its reactivity, spectroscopic profile, and key applications. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights, offering researchers and development professionals a reliable technical resource.

Molecular Structure and Stereochemistry

(S)-2-Chlorosuccinic acid, also known as (S)-(-)-2-chlorobutanedioic acid, is a derivative of succinic acid where a chlorine atom substitutes a hydrogen atom on one of the α-carbons.[1][2] This substitution creates a chiral center, resulting in two non-superimposable mirror images, or enantiomers: (S) and (R).[1] This guide focuses on the (S)-enantiomer.

-

IUPAC Name: (2S)-2-chlorobutanedioic acid[3]

The absolute configuration at the chiral carbon is designated "S" according to the Cahn-Ingold-Prelog priority rules. This stereochemical integrity is crucial for its application in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount for biological activity.[1][4]

Figure 1: 2D chemical structure of (S)-2-chlorosuccinic acid.

Physicochemical Properties

The physical properties of (S)-2-chlorosuccinic acid are fundamental to its handling, storage, and application in various chemical processes. These properties have been determined through standard analytical techniques and are summarized below.

| Property | Value | Source(s) |

| Appearance | Crystalline solid | [4] |

| Melting Point | 150-153 °C (crude); 180-182 °C (purified) | [1][5][6] |

| Boiling Point | 235.8 °C at 760 mmHg | [1][7] |

| Density | 1.595 g/cm³ | [1][7] |

| Water Solubility | 180 g/L at 20 °C (for racemic mixture) | [5] |

| Storage Temperature | 2-8 °C | [1] |

| Refractive Index | 1.509 | [1][7] |

The compound should be stored in a cool, dry, and well-ventilated area to maintain its stability.[7]

Experimental Protocol: Solubility Determination

A precise understanding of solubility is critical for reaction setup, purification, and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.[8]

Rationale: This method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of solubility under specific conditions (e.g., temperature, pH), which is essential for reproducibility in drug development and synthetic chemistry.[8]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of (S)-2-chlorosuccinic acid to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial. The presence of undissolved solid is necessary to ensure saturation.[8][9]

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Quantification: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with an appropriate solvent and quantify the concentration of the dissolved acid using a validated analytical method, such as HPLC-UV or titration.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L). The experiment should be performed in triplicate to ensure statistical validity.[8]

Acidity and pKa

As a dicarboxylic acid, (S)-2-chlorosuccinic acid has two acidic protons, corresponding to two dissociation constants (pKa₁ and pKa₂). The presence of the electron-withdrawing chlorine atom on the α-carbon significantly increases the acidity of the adjacent carboxyl group compared to unsubstituted succinic acid.

A predicted pKa value for the racemic 2-chlorosuccinic acid is approximately 2.71.[5] This value likely corresponds to the first dissociation (pKa₁), which is more strongly influenced by the inductive effect of the chlorine atom. The second pKa value would be higher, closer to that of succinic acid's second pKa.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and reliable method for determining the pKa of an acid.[10] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Rationale: This technique directly measures the change in proton concentration, allowing for the precise identification of the half-equivalence points where pH equals pKa. This provides empirical data that is crucial for understanding the compound's behavior in different pH environments, a key consideration in pharmaceutical formulation and biological systems.[10]

Figure 2: Workflow for pKa determination via potentiometric titration.

Reactivity and Stability

The chemical reactivity of (S)-2-chlorosuccinic acid is defined by its three functional components: two carboxylic acid groups and a secondary alkyl chloride.

-

Carboxylic Acid Reactions: Like other carboxylic acids, it readily undergoes esterification with alcohols under acidic catalysis and can be converted to its corresponding anhydride, S-(-)-chlorosuccinic anhydride, by treatment with a dehydrating agent like acetic anhydride.[1][6]

-

Nucleophilic Substitution: The chlorine atom is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups at the chiral center, making it a valuable precursor for synthesizing complex molecules.[1] The stereochemistry of this reaction typically proceeds with an inversion of configuration at the chiral center.

-

Stability: (S)-2-chlorosuccinic acid is generally stable under standard storage conditions (2-8 °C).[1] However, like many halogenated organic compounds, it may be susceptible to degradation or dehalogenation under harsh conditions, such as high temperatures or the presence of strong bases or reducing agents.[11]

Spectroscopic Profile

The structure of (S)-2-chlorosuccinic acid can be unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR (Proton NMR): A proton NMR spectrum would show characteristic signals for the three distinct proton environments:

-

A doublet of doublets for the proton on the chiral carbon (α-proton), coupled to the two diastereotopic protons of the adjacent methylene group.

-

Two separate signals (a complex multiplet) for the two diastereotopic protons of the methylene group.

-

A broad singlet for the two acidic carboxylic protons, which may exchange with deuterium if a deuterated solvent like D₂O is used. A spectrum in DMSO-d₆ is publicly available.[12]

-

-

¹³C NMR (Carbon NMR): The spectrum will display four distinct signals corresponding to the four carbon atoms: two for the carboxyl groups, one for the chiral carbon bearing the chlorine, and one for the methylene carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of carboxylic acids:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

-

A sharp, strong C=O stretching band around 1700-1725 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Fragmentation patterns would include the loss of Cl, H₂O, and COOH groups.

Synthesis and Purification

The most common and stereospecific synthesis of (S)-2-chlorosuccinic acid starts from the readily available and inexpensive chiral precursor, S-(+)-aspartic acid.

Rationale: This synthesis leverages the principle of stereochemical retention. The reaction is a diazotization followed by a nucleophilic substitution where the chloride ion displaces the diazonium group. While Sₙ1-type reactions can lead to racemization, under controlled, cold conditions, the reaction proceeds with a high degree of retention of configuration at the α-carbon.

Figure 3: High-level workflow for the synthesis of (S)-2-chlorosuccinic acid.

This process, detailed in patent literature, involves the reaction of S-(+)-aspartic acid with sodium nitrite in the presence of hydrochloric acid at low temperatures.[6][13] The product can be isolated by precipitation or extraction, and high purity is achieved through recrystallization from water.[6]

Applications in Research and Development

The utility of (S)-2-chlorosuccinic acid is rooted in its chiral nature and bifunctional reactivity.

-

Chiral Building Block: It is a key starting material in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.[1] Its defined stereocenter can be carried through multi-step syntheses to control the stereochemistry of the final product.

-

Chiral Resolving Agent: Its acidic nature allows it to form diastereomeric salts with racemic bases. These salts often have different solubilities, enabling their separation by fractional crystallization, a classic method for resolving racemates.[1]

-

Asymmetric Catalysis: It serves as a precursor for chiral ligands used in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a product.[1]

Safety and Handling

(S)-2-chlorosuccinic acid is classified as a corrosive substance.[2][14] It can cause severe skin burns and eye damage.[14]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[5][14]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7]

-

First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes and seek medical advice.[5] If on skin, remove contaminated clothing and rinse skin with water.[14]

Conclusion

(S)-2-Chlorosuccinic acid is a compound of significant scientific and commercial interest. Its well-defined stereochemistry, predictable reactivity, and established synthetic routes make it an invaluable tool for chemists in pharmaceutical and materials science. A thorough understanding of its chemical properties—from its fundamental acidity to its spectroscopic signature—is essential for its effective and safe utilization in the laboratory and in industrial processes. This guide provides the foundational knowledge and practical protocols necessary for researchers and developers to harness the full potential of this versatile chiral molecule.

References

-

LookChem. (n.d.). Cas 4198-33-8, (S)-2-CHLOROSUCCINIC ACID. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793861, (S)-Chlorosuccinic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27655, Chlorosuccinic acid. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

-

ChemBK. (2024). 2-Chlorosuccinic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP1468979A1 - Process for preparing S-(-)-chlorosuccinic acid.

-

European Patent Office. (2004). Process for preparing S-(-)-chlorosuccinic acid. EP 1468979 A1. Retrieved from [Link]

-

Science.gov. (n.d.). halogenated carboxylic acids: Topics. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Chlorosuccinic acid - Optional[1H NMR] - Spectrum - SpectraBase. Retrieved from [Link]

Sources

- 1. Cas 4198-33-8,(S)-2-CHLOROSUCCINIC ACID | lookchem [lookchem.com]

- 2. Chlorosuccinic acid | C4H5ClO4 | CID 27655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-Chlorosuccinic acid | C4H5ClO4 | CID 9793861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. web.williams.edu [web.williams.edu]

- 11. halogenated carboxylic acids: Topics by Science.gov [science.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. EP1468979A1 - Process for preparing S-(-)-chlorosuccinic acid - Google Patents [patents.google.com]

- 14. chemicalbook.com [chemicalbook.com]

A-Technical-Guide-to-the-Stereospecific-Synthesis-of-(S)-Chlorosuccinic-Acid

Introduction: The Significance of (S)-Chlorosuccinic Acid in Modern Drug Development

(S)-Chlorosuccinic acid, a chiral derivative of succinic acid, serves as a critical building block in the asymmetric synthesis of a wide array of pharmaceutical compounds.[1] Its defined stereochemistry is paramount, as the biological activity and safety of a drug molecule are often dictated by its three-dimensional arrangement. This guide provides an in-depth exploration of the stereospecific synthesis of (S)-Chlorosuccinic acid, with a focus on a robust and widely adopted method starting from the readily available chiral precursor, (L)-Aspartic acid. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure high enantiomeric purity of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this essential synthetic transformation.

Core Synthetic Strategy: Stereospecific Conversion of (L)-Aspartic Acid

The most reliable and field-proven method for the stereospecific synthesis of (S)-Chlorosuccinic acid involves the diazotization of (L)-Aspartic acid followed by a nucleophilic substitution with chloride ions.[2][3] This approach is favored due to the high stereochemical fidelity of the reaction, which proceeds with a clean inversion of configuration at the chiral center.

Causality Behind the Experimental Choices

-

Starting Material: (L)-Aspartic acid is an ideal starting material as it is a naturally occurring amino acid, making it cost-effective and available in high enantiomeric purity. Its primary amine and carboxylic acid functionalities provide the necessary handles for the desired chemical transformation.

-

Reaction Type: The conversion relies on a two-step sequence initiated by diazotization. The primary amine of (L)-aspartic acid is converted into a diazonium salt, an excellent leaving group (N₂).[][5][6] This is immediately followed by a nucleophilic attack by a chloride ion in a classic Sₙ2 reaction.

-

Stereochemical Control: The stereospecificity of the synthesis is rooted in the mechanism of the Sₙ2 reaction. The nucleophile (Cl⁻) attacks the carbon atom from the side opposite to the leaving group (N₂⁺).[7][8] This "backside attack" forces an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[9][10] Consequently, the (S)-configuration of the starting (L)-Aspartic acid is inverted to the (S)-configuration in the final chlorosuccinic acid product. It is important to note that while the designation remains "S," the spatial arrangement of the substituents has indeed inverted.

Visualizing the Synthesis

Reaction Workflow

The overall synthetic process can be visualized as a streamlined workflow, from the readily available starting material to the purified final product.

Caption: Experimental workflow for the synthesis of (S)-Chlorosuccinic acid.

Reaction Mechanism

The core of the stereospecificity lies in the concerted Sₙ2 mechanism. The following diagram illustrates the key steps.

Caption: Mechanism of stereospecific conversion.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure both high yield and high enantiomeric purity.

Materials and Equipment:

-

(L)-Aspartic acid (≥98% purity)

-

Sodium nitrite

-

Concentrated hydrochloric acid (37%)

-

Sodium chloride

-

Demineralized water

-

Reaction vessel with overhead stirrer, thermometer, and addition funnel

-

Cooling bath (e.g., acetone/dry ice)

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Preparation of the Reaction Mixture:

-

In a suitable reaction vessel, suspend (L)-Aspartic acid in demineralized water. A typical ratio is 1 kg of (L)-Aspartic acid to 1 L of water.[3]

-

Cool the suspension to 0°C with constant stirring.

-

-

Addition of Reagents:

-

Diazotization Reaction:

-

Prepare a solution of sodium nitrite in demineralized water.

-

Cool the reaction mixture to between -10°C and -20°C, with -15°C being the optimal temperature.[3]

-

Slowly add the sodium nitrite solution to the reaction mixture via an addition funnel, ensuring the temperature is maintained within the specified range. The formation of a diazonium salt intermediate occurs in situ.[6][11]

-

-

Nucleophilic Substitution and Precipitation:

-

After the addition of sodium nitrite is complete, continue stirring the mixture at -10°C to -20°C.

-

The (S)-Chlorosuccinic acid product will precipitate out of the solution upon cooling.[3]

-

-

Isolation and Purification:

-

Isolate the precipitated product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with ice-cold demineralized water to remove any remaining inorganic salts.

-

Dry the purified (S)-Chlorosuccinic acid in a vacuum oven at a low temperature to avoid decomposition.

-

Data Presentation: Comparative Analysis

| Parameter | Value/Range | Rationale/Significance |

| Starting Material | (L)-Aspartic Acid | Readily available, high enantiomeric purity. |

| Key Reagents | NaNO₂, conc. HCl, NaCl | In situ generation of nitrous acid for diazotization and source of nucleophilic chloride. |

| Reaction Temperature | -10°C to -20°C | Critical for the stability of the diazonium salt intermediate and to promote precipitation of the product.[3] |

| Molar Ratios | Aspartic Acid:NaCl (1:0.3-0.5) | Optimizes the concentration of the chloride nucleophile.[3] |

| Stereochemical Outcome | Inversion of Configuration | A direct consequence of the Sₙ2 mechanism.[12][13] |

| Expected Yield | ~70% | As reported in literature for similar procedures. |

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through careful control of key reaction parameters. The low reaction temperature is crucial for preventing the decomposition of the unstable diazonium salt intermediate, which could lead to side reactions and a decrease in stereochemical purity. The precipitation of the product directly from the reaction mixture provides an efficient method of isolation and initial purification. The final product's purity and stereochemical integrity can be confirmed using standard analytical techniques such as melting point determination, optical rotation measurements, and chiral chromatography.

Conclusion

The stereospecific synthesis of (S)-Chlorosuccinic acid from (L)-Aspartic acid is a well-established and reliable method that is of great importance in the pharmaceutical industry. The reaction proceeds through a diazotization followed by an Sₙ2 displacement, which ensures a high degree of stereochemical control. By carefully controlling the reaction conditions, particularly the temperature, it is possible to obtain (S)-Chlorosuccinic acid in high yield and excellent enantiomeric purity. This guide provides the necessary theoretical background and practical details for researchers and scientists to successfully implement this key synthetic transformation in their own laboratories.

References

- BOC Sciences. Custom Diazotization Services. [URL: https://www.bocsci.

- PHARMD GURU. 34. DIAZOTISATION AND COUPLING. [URL: https://www.pharmdguru.

- JoVE. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. [URL: https://www.jove.

- JoVE. Video: SN2 Reaction: Stereochemistry. [URL: https://www.jove.com/v/10252/sn2-reaction-stereochemistry]

- BYJU'S. Diazotization Reaction Mechanism. [URL: https://byjus.

- Khan Academy. Sn2 mechanism: stereospecificity. [URL: https://www.khanacademy.org/science/organic-chemistry/substitution-elimination-reactions/sn2-reactions-tutorial/v/sn2-stereospecificity]

- Vanderbilt University. Diazotization of the Amino Acid [closo-1-CB9H8-1-COOH-6-NH3] and Reactivity of the [closo-1-CB9H8-1-COO-6-N2]. [URL: https://www.vanderbilt.

- Master Organic Chemistry. The SN2 Reaction Mechanism. [URL: https://www.masterorganicchemistry.com/2012/07/04/the-sn2-mechanism/]

- KIM IL SUNG UNIVERSITY. Synthesis of S-Malic acid and S-Chlorosuccinic acid. [URL: https://www.ryongnamsan.edu.kp/univ/chemistry/index.php/researches/2017-10-18/59]

- Chemistry LibreTexts. Stereochemistry of Sₙ2 Reactions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/07%3A_Alkyl_Halides_and_Nucleophilic_Substitution/7.03%3A_Stereochemistry_of_SN2_Reactions]

- Chemistry Steps. SN2 Stereochemistry. [URL: https://www.chemistrysteps.com/sn2-stereochemistry/]

- Guidechem. (S)-2-CHLOROSUCCINIC ACID 4198-33-8 wiki. [URL: https://www.guidechem.com/wiki/(s)-2-chlorosuccinic-acid-4198-33-8.html]

- ChemicalBook. (+/-) Chlorosuccinic Acid synthesis. [URL: https://www.chemicalbook.com/synthesis/617-41-4.htm]

- Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [URL: https://www.masterorganicchemistry.com/2014/02/10/socl2-mechanism-for-alcohols-to-alkyl-halides-sn2-versus-sni/]

- OpenStax. Enantioselective Synthesis – Organic Chemistry: A Tenth Edition. [URL: https://openstax.org/books/organic-chemistry-tenth-edition/pages/19-5-enantioselective-synthesis]

- Google Patents. Process for preparing S-(-)-chlorosuccinic acid. [URL: https://patents.google.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Synthesis of S-Malic acid and S-Chlorosuccinic acid - KIM IL SUNG UNIVERSITY [ryongnamsan.edu.kp]

- 3. EP1468979A1 - Process for preparing S-(-)-chlorosuccinic acid - Google Patents [patents.google.com]

- 5. pharmdguru.com [pharmdguru.com]

- 6. byjus.com [byjus.com]

- 7. Video: SN2 Reaction: Stereochemistry [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]

- 12. Khan Academy [khanacademy.org]

- 13. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]

(S)-Chlorosuccinic acid as a chiral building block in organic synthesis

An In-Depth Technical Guide to (S)-Chlorosuccinic Acid as a Chiral Building Block in Organic Synthesis

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of C4 Chiral Building Blocks

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the efficient construction of enantiomerically pure molecules is paramount. The biological activity of a compound is intrinsically tied to its three-dimensional structure, and often, only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even detrimental.[1] Chiral building blocks—enantiopure starting materials—are foundational to this endeavor, providing a reliable and cost-effective strategy to introduce and preserve stereochemistry throughout a synthetic sequence.[][3]

Among these, (S)-Chlorosuccinic acid, a derivative of the citric acid cycle intermediate succinic acid, emerges as a highly versatile and valuable C4 building block.[4][5] Its structure is deceptively simple, yet it contains a powerful combination of functionalities: two carboxylic acids offering multiple points for modification and a stereocenter bearing a chlorine atom. This chlorine acts as a proficient leaving group, paving the way for a host of stereospecific transformations. This guide provides a comprehensive overview of the properties, synthesis, and core applications of (S)-Chlorosuccinic acid, demonstrating its utility as a strategic tool for researchers and drug development professionals.

Physicochemical and Structural Characteristics

(S)-Chlorosuccinic acid, also known as (S)-2-Chlorobutanedioic acid, is a white crystalline solid.[6][7] Its bifunctional nature, with two carboxylic acid groups, makes it soluble in water and other polar organic solvents.[7] The key to its utility lies in the stereochemically defined carbon bearing a chlorine atom, which serves as the primary reactive site for introducing new functionalities.

| Property | Value | Source(s) |

| CAS Number | 4198-33-8 | [6][8] |

| Molecular Formula | C₄H₅ClO₄ | [6][8] |

| Molecular Weight | 152.53 g/mol | [8] |

| Appearance | White Crystalline Solid | [7] |

| Melting Point | 150-153 °C | [4][9] |

| Boiling Point | 235.8 °C at 760 mmHg | [4] |

| Density | 1.595 g/cm³ | [4] |

| Storage Temperature | 2-8°C | [4][6] |

Synthesis: Establishing the Chiral Core

The most common and historically significant route to enantiopure (S)-chlorosuccinic acid begins with a readily available chiral pool starting material: (S)-(-)-malic acid. The transformation involves the substitution of the hydroxyl group of malic acid with a chlorine atom.

The choice of chlorinating agent is critical as it dictates the stereochemical outcome. When treated with reagents like phosphorus pentachloride (PCl₅), the reaction proceeds with a clean inversion of configuration at the chiral center.[10][11][12] This phenomenon, famously studied by Paul Walden in the 1890s, provided the first evidence of what is now known as an Sɴ2 reaction mechanism and is often referred to as a "Walden Inversion."[10][11][13][14] Conversely, using thionyl chloride (SOCl₂) in the absence of a base like pyridine can lead to retention of configuration via an Sɴi (internal nucleophilic substitution) mechanism.[15] For the purpose of creating (R)-chlorosuccinic acid from (S)-malic acid, PCl₅ is the reagent of choice to ensure inversion. However, to produce the title compound, (S)-Chlorosuccinic acid, one would typically start from (R)-(+)-malic acid and use PCl₅ for inversion, or from (S)-(-)-malic acid and use SOCl₂ for retention.

Sources

- 1. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cas 4198-33-8,(S)-2-CHLOROSUCCINIC ACID | lookchem [lookchem.com]

- 5. Succinic acid from renewable resources as a C4 building-block chemical—a review of the catalytic possibilities in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. guidechem.com [guidechem.com]

- 7. CAS 16045-92-4: Chlorosuccinic acid | CymitQuimica [cymitquimica.com]

- 8. (S)-Chlorosuccinic acid | C4H5ClO4 | CID 9793861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. vanderbilt.edu [vanderbilt.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

spectroscopic data of (S)-Chlorosuccinic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-Chlorosuccinic Acid

Introduction

(S)-Chlorosuccinic acid is a chiral derivative of succinic acid, a key intermediate in the citric acid cycle.[1] Its stereospecific nature and the presence of multiple functional groups—two carboxylic acids and a chlorine atom—make it a valuable building block in organic synthesis, particularly for pharmaceuticals.[1] A thorough structural elucidation is paramount for its application in these fields, and this is achieved through a combination of spectroscopic techniques. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-Chlorosuccinic acid, offering insights from a Senior Application Scientist's perspective on data interpretation and acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following numbering scheme for the atoms in (S)-Chlorosuccinic acid will be used throughout this guide.

Caption: Structure and atom numbering for (S)-Chlorosuccinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-Chlorosuccinic acid, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-Chlorosuccinic acid is expected to show three distinct signals corresponding to the three non-equivalent protons in the molecule. The electron-withdrawing effects of the chlorine atom and the two carboxylic acid groups will significantly influence the chemical shifts.

Expected ¹H NMR Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (on C2) | ~4.5 - 4.8 | Doublet of doublets (dd) | ~8-10, ~4-6 |

| H (on C3) | ~3.0 - 3.3 | Multiplet (m) | - |

| H (Carboxylic Acids) | >12.0 | Broad singlet (br s) | - |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

C2-H Proton: This proton is attached to the same carbon as the electronegative chlorine atom, causing a significant downfield shift. It will be split by the two diastereotopic protons on C3, resulting in a doublet of doublets.

-

C3-H₂ Protons: These two protons are diastereotopic due to the adjacent chiral center at C2. They will split each other and the proton on C2, leading to a complex multiplet.

-

Carboxylic Acid Protons: The protons of the two carboxylic acid groups are acidic and typically exchange with each other and any trace water in the solvent. This results in a single, broad signal at a very downfield chemical shift, often above 12 ppm.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-25 mg of (S)-Chlorosuccinic acid.[2] For small molecules, this amount is typically sufficient for a high-quality spectrum.[2]

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean vial. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will dissolve the acid and allow for the observation of the carboxylic acid protons. Deuterated water (D₂O) can also be used, but the acidic protons will exchange with deuterium and become invisible.[3]

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.

-

Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Acquire the ¹H NMR spectrum using standard parameters. A typical experiment will involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals, one for each of the four unique carbon atoms in the molecule.

Expected ¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C1 (Carboxyl) | ~170 - 175 |

| C2 (CH-Cl) | ~50 - 55 |

| C3 (CH₂) | ~35 - 40 |

| C4 (Carboxyl) | ~170 - 175 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Carboxyl Carbons (C1 & C4): These carbons are in a high oxidation state and are deshielded, appearing far downfield in the 170-175 ppm range. They may have slightly different chemical shifts due to the influence of the chlorine atom on C2.

-

C2 Carbon: This carbon is directly attached to the electron-withdrawing chlorine atom, which shifts its resonance downfield compared to a standard alkane carbon.

-

C3 Carbon: This methylene carbon is the most upfield of the four, as it is the least affected by the electronegative substituents.

Caption: Common IR sample preparation methods for solid compounds.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Place a small amount of (S)-Chlorosuccinic acid (1-2 mg) and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder should be run first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound and can also reveal structural details through fragmentation analysis.

Expected Mass Spectrometry Data

The molecular weight of (S)-Chlorosuccinic acid (C₄H₅ClO₄) is 152.53 g/mol . [4]Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern.

Expected m/z Values

| m/z | Identity | Comments |

| 152 | [M]⁺ (with ³⁵Cl) | Molecular ion peak |

| 154 | [M+2]⁺ (with ³⁷Cl) | Isotopic peak, ~1/3 intensity of M⁺ |

| 117 | [M - COOH]⁺ | Loss of a carboxyl group |

| 119 | [(M+2) - COOH]⁺ | Isotopic peak for the fragment |

| 87 | [M - Cl - H₂O]⁺ | Potential fragmentation pathway |

| 55 | [C₃H₃O]⁺ | A common fragment in dicarboxylic acids |

Expertise & Experience: Interpreting the Mass Spectrum

-

Molecular Ion Cluster: The most telling feature for a compound containing one chlorine atom is the presence of two peaks for the molecular ion, separated by 2 m/z units. [5][6]The peak at m/z 152 corresponds to the molecule with the ³⁵Cl isotope, and the peak at m/z 154 corresponds to the ³⁷Cl isotope. The relative intensity of the M+2 peak will be approximately one-third that of the M peak, which is a definitive signature for a single chlorine atom. [6]* Fragmentation: Electron Ionization (EI) is a high-energy technique that often causes the molecular ion to fragment. [6]For (S)-Chlorosuccinic acid, common fragmentation pathways would include the loss of a carboxylic acid group (-COOH, 45 Da) or the loss of a chlorine radical (35 or 37 Da). Further fragmentation can then occur.

Caption: Simplified fragmentation pathways for (S)-Chlorosuccinic acid in EI-MS.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile (or derivatized).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will eject an electron from the molecule to form a radical cation, the molecular ion. [6]3. Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of (S)-Chlorosuccinic acid. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key carboxylic acid and alkyl halide functional groups, and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine). This multi-technique approach is fundamental in ensuring the identity and purity of such compounds for their use in research and development.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Referenced in Chem 117 Reference Spectra Spring 2011)

- University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793861, (S)-Chlorosuccinic acid. PubChem.

- The Metabolomics Innovation Centre (TMIC). (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Human Metabolome Database.

- RSC Publishing. (n.d.). Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation.

- ResearchGate. (n.d.). Hierarchical scheme for LC-MSn identification of chorogenic acids.

- Chemistry LibreTexts. (n.d.). Organic Compounds Containing Halogen Atoms.

- Bioregistry. (n.d.). Spectral Database for Organic Compounds.

- NIST. (n.d.). (S)-(-)-2-Chloropropionic acid. NIST WebBook.

- ACS Omega. (2021). A Workup Protocol Combined with Direct Application of Quantitative Nuclear Magnetic Resonance Spectroscopy of Aqueous Samples from Large-Scale Steam Explosion of Biomass.

- PMC. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- ChemicalBook. (n.d.). Succinic acid(110-15-6) 1H NMR spectrum.

- PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures.

- ChemicalBook. (n.d.). 3-CHLOROBUTYRIC ACID(1951-12-8) IR Spectrum.

- Monash University. (n.d.). Spectral database for organic compounds : SDBS.

- Findlay, S. (2021). Radicals and Mass Spectrometry (MS).

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- ResearchGate. (2025). Hierarchical Scheme for LC-MS n Identification of Chlorogenic Acids.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107520, Chlorosuccinic acid, (R)-. PubChem.

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.

- ChemicalBook. (n.d.). N-Chlorosuccinimide(128-09-6) 1H NMR spectrum.

- Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Spectroscopy Online. (2023). Halogenated Organic Compounds.

- The Rockefeller University. (n.d.). High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry.

- The Metabolomics Innovation Centre (TMIC). (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001844). Human Metabolome Database.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.

- Simon Fraser University. (n.d.). Spectral Database for Organic Compounds SDBS.

- ResearchGate. (n.d.). IR spectra of a) chlorogenic acid b) tannic acid.

- LookChem. (n.d.). Cas 4198-33-8,(S)-2-CHLOROSUCCINIC ACID.

- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.

- ResearchGate. (n.d.). Exploring Chemical Information in PubChem.

- ResearchGate. (n.d.). IDENTIFICATION AND ANALYSIS OF DRUGS IN THE SOLID STATE BY 13C CPMAS NMR.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6318, 4-Chlorobenzoic Acid. PubChem.

- Startbioinfo. (n.d.). Spectral analysis.

- The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

Sources

- 1. lookchem.com [lookchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Succinic acid(110-15-6) 1H NMR [m.chemicalbook.com]

- 4. (S)-Chlorosuccinic acid | C4H5ClO4 | CID 9793861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

An In-depth Technical Guide to the Solubility of (S)-Chlorosuccinic Acid in Common Organic Solvents

Introduction to (S)-Chlorosuccinic Acid

(S)-Chlorosuccinic acid, with the chemical formula C₄H₅ClO₄, is a derivative of succinic acid.[1] Its chiral nature makes it a valuable building block in asymmetric synthesis, where stereochemistry is crucial for biological activity.[2] Understanding its solubility is paramount for its effective use, influencing everything from solvent selection for synthesis and purification to its behavior in biological systems.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (S)-Chlorosuccinic acid is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClO₄ | [1] |

| Molecular Weight | 152.53 g/mol | [1] |

| Melting Point | 150-153 °C | [2] |

| Appearance | Crystalline solid | [2] |

| pKa | ~2.71 (Predicted) | [3] |

| Water Solubility | 180 g/L at 20 °C | [3] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] For carboxylic acids such as (S)-Chlorosuccinic acid, several factors come into play.

The Role of Solvent Polarity and Hydrogen Bonding

The (S)-Chlorosuccinic acid molecule possesses both polar and non-polar characteristics. The two carboxylic acid groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. The chloro-substituted aliphatic backbone contributes to its non-polar character.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid groups of (S)-Chlorosuccinic acid, leading to favorable solute-solvent interactions and generally higher solubility.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have polar functional groups (like a carbonyl group) that can act as hydrogen bond acceptors. While they can interact favorably with the carboxylic acid protons, the lack of a hydrogen bond-donating ability might result in slightly lower solubility compared to protic solvents.

-

Non-Polar Solvents (e.g., Toluene, Dichloromethane): In these solvents, the dominant intermolecular forces are weaker van der Waals forces. The polar carboxylic acid groups have limited favorable interactions with non-polar solvent molecules, leading to expected lower solubility.[5] The solubility in dichloromethane might be slightly higher than in toluene due to its larger dipole moment.

Temperature Dependence of Solubility

The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility generally increases with temperature.[6] This is a critical parameter to consider when developing crystallization and purification protocols.

The relationship between solubility and temperature can often be described by the van't Hoff equation.[7] Experimental determination of solubility at various temperatures is crucial for a complete understanding.

Caption: Factors influencing the solubility of (S)-Chlorosuccinic acid.

Experimental Determination of Solubility

To obtain reliable quantitative solubility data, a systematic experimental approach is necessary. The isothermal saturation method, followed by gravimetric analysis, is a robust and widely accepted technique.[8][9] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Recommended Experimental Protocol: Isothermal Saturation and Gravimetric Analysis

This protocol provides a step-by-step guide for determining the solubility of (S)-Chlorosuccinic acid in a given organic solvent.

Materials and Equipment:

-

(S)-Chlorosuccinic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic water bath or heating block with temperature control

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Evaporating dishes or pre-weighed vials

-

Oven

Step-by-Step Methodology:

-

Preparation: Add an excess amount of (S)-Chlorosuccinic acid to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.[9]

-

Equilibration: Place the vial in a thermostatic bath set to the desired temperature. Stir the suspension vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours is sufficient for many systems).[10]

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the excess solid to settle. It is critical to maintain the temperature of the solution during this step.[8]

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe to prevent premature crystallization. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, labeled evaporating dish or vial.[11]

-

Gravimetric Analysis: Record the mass of the evaporating dish with the saturated solution. Place the dish in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the (S)-Chlorosuccinic acid (a temperature below its melting point is recommended, e.g., 70-80 °C).[9]

-

Drying to Constant Weight: Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant mass is obtained, indicating that all the solvent has been removed.[11]

-

Calculation: The solubility can be calculated using the following formulas:

-

Mass of saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of solvent = Mass of saturated solution - (Mass of dish + dry solid) - (Mass of empty dish)

-

Mass of dissolved (S)-Chlorosuccinic acid = (Mass of dish + dry solid) - (Mass of empty dish)

-

Solubility ( g/100 g solvent) = (Mass of dissolved acid / Mass of solvent) x 100

-

Self-Validation and Trustworthiness: To ensure the reliability of the obtained data, it is recommended to approach equilibrium from both undersaturation (as described above) and supersaturation. For the latter, a solution can be heated to a higher temperature to dissolve more solid and then cooled to the target temperature. The agreement of solubility values from both approaches provides strong evidence of having reached true equilibrium.[8]

Sources

- 1. (S)-Chlorosuccinic acid | C4H5ClO4 | CID 9793861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - Chlorosuccinic acid (C4H5ClO4) [pubchemlite.lcsb.uni.lu]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. pharmajournal.net [pharmajournal.net]

A Senior Application Scientist's Guide to (S)-Chlorosuccinic Acid in Medicinal Chemistry

Executive Summary